molecular formula C19H17N5O2S2 B292805 N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No. B292805
M. Wt: 411.5 g/mol
InChI Key: JEPWUTQDTSMBLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, also known as Compound A, is a novel small molecule compound with potential therapeutic applications in various diseases. This compound has been synthesized using a multi-step process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide A is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in inflammation, cancer, and viral infections. It has been shown to inhibit the activity of various enzymes and transcription factors involved in these pathways, leading to a decrease in inflammation, cell proliferation, and viral replication.
Biochemical and Physiological Effects:
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide A has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the suppression of inflammatory cytokines. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide A in lab experiments include its high potency, selectivity, and low toxicity. It has been shown to be effective in various in vitro and in vivo models, making it a potential candidate for further studies. However, the limitations include its limited solubility, which may affect its bioavailability and the need for further studies to determine its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for the study of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide A, including further studies on its mechanism of action, pharmacokinetics, and pharmacodynamics. In addition, it may be beneficial to investigate its potential applications in other diseases, such as neurodegenerative diseases, cardiovascular diseases, and metabolic disorders. Further studies may also be required to determine the optimal dosage and administration route for this compound.

Synthesis Methods

The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide A involves a multi-step process that includes the reaction of 2-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide with 5-(4-pyridinyl)-1,3,4-oxadiazol-2-thiol in the presence of a base to yield the desired product. The product is then purified using various chromatographic techniques to obtain a pure compound.

Scientific Research Applications

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide A has been extensively studied for its potential applications in various scientific research areas. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a potential candidate for the treatment of various diseases. In addition, it has been shown to have potential applications in neurodegenerative diseases, cardiovascular diseases, and metabolic disorders.

properties

Molecular Formula

C19H17N5O2S2

Molecular Weight

411.5 g/mol

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H17N5O2S2/c1-11-2-3-13-14(9-20)18(28-15(13)8-11)22-16(25)10-27-19-24-23-17(26-19)12-4-6-21-7-5-12/h4-7,11H,2-3,8,10H2,1H3,(H,22,25)

InChI Key

JEPWUTQDTSMBLU-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CSC3=NN=C(O3)C4=CC=NC=C4

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CSC3=NN=C(O3)C4=CC=NC=C4

Origin of Product

United States

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